![molecular formula C16H17BrN2O3 B2743426 (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379952-45-9](/img/structure/B2743426.png)
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as BRD7389, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone works by inhibiting specific proteins involved in various biological processes. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of the protein kinase B (PKB/Akt) pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of the histone deacetylase (HDAC) pathway, which is involved in the regulation of gene expression and cognitive function.
Biochemical and Physiological Effects:
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits cancer cell proliferation and induces apoptosis. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone reduces the production of pro-inflammatory cytokines and improves the inflammatory response. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone improves cognitive function and reduces neuroinflammation.
実験室実験の利点と制限
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its small molecular size, specificity for target proteins, and ability to penetrate cell membranes. However, there are also limitations to using (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments, such as its potential toxicity and off-target effects.
将来の方向性
There are several future directions for research on (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. In cancer research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in combination with other cancer therapies to improve efficacy. In inflammation research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific proteins involved in various biological processes. While there are advantages and limitations to using (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments, future research could focus on its use in combination with other therapies and in chronic diseases.
合成法
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the formation of the pyridine-4-carboxaldehyde intermediate, which is then reacted with the piperidine-1-carboxylic acid to form the pyridinylpiperidine intermediate. The final step involves the reaction of the pyridinylpiperidine intermediate with the bromofuranone to form (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone.
科学的研究の応用
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-15-4-3-14(22-15)16(20)19-9-1-2-12(10-19)11-21-13-5-7-18-8-6-13/h3-8,12H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADRZQHWPGFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

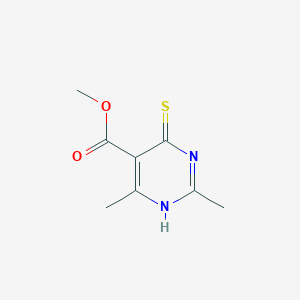
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2743345.png)
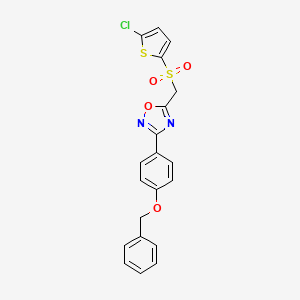
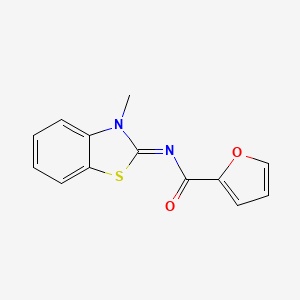
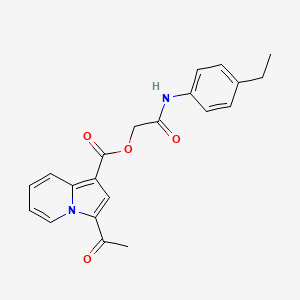
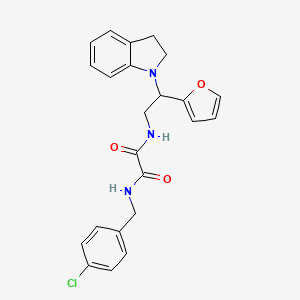
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)
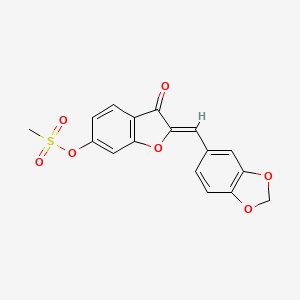
![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)
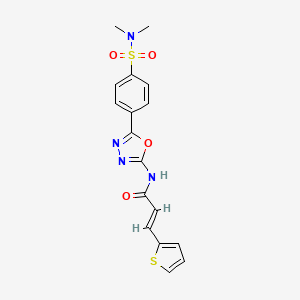
![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)
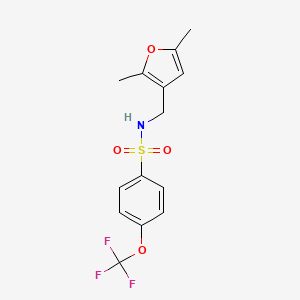
![9-(Pyridin-3-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)